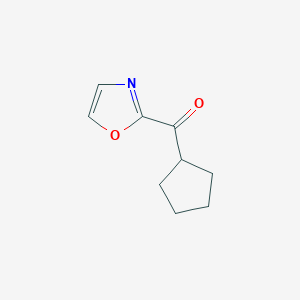

2-Cyclopentanoyloxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8(7-3-1-2-4-7)9-10-5-6-12-9/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULLTOZALWAOCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642046 | |

| Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-86-6 | |

| Record name | Cyclopentyl(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopentanoyloxazole

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-cyclopentanoyloxazole, a key structural motif in medicinal chemistry and drug development. Recognizing the challenges associated with direct acylation of the oxazole ring, this document focuses on a robust and efficient methodology involving the use of organometallic intermediates. We will delve into the rationale behind this approach, providing detailed, field-proven protocols for the generation of a 2-oxazolyl Grignard reagent and its subsequent coupling with a cyclopentanecarboxylic acid derivative. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and mechanistically sound approach to the synthesis of 2-acyl oxazoles.

Introduction: The Significance of the 2-Acyl Oxazole Moiety

The oxazole ring is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities. When functionalized with an acyl group at the 2-position, the resulting 2-acyl oxazole scaffold serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The cyclopentanoyl group, in particular, can impart favorable lipophilic characteristics to a molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties.

However, the synthesis of 2-acyl oxazoles is not without its challenges. The oxazole ring exhibits a unique electronic profile, with the C2 position being the most acidic proton, yet direct electrophilic acylation at this position is often problematic.[1] This guide will address these challenges and present a reliable synthetic solution.

The Challenge: Direct Acylation of the Oxazole Ring

Direct Friedel-Crafts acylation of the oxazole ring is generally not a viable synthetic route. The oxazole nitrogen can be acylated or alkylated, forming an oxazolium salt which deactivates the ring towards electrophilic substitution.[2] Furthermore, the acidity of the C2 proton (pKa ≈ 20) allows for deprotonation with strong bases like organolithium reagents.[3] However, the resulting 2-lithio-oxazole exists in equilibrium with its ring-opened enolate-isonitrile form, which can lead to undesired side reactions upon treatment with an acylating agent like an acyl chloride.[3]

A Robust Solution: Synthesis via Organometallic Intermediates

To circumvent the issues of ring-opening and over-reactivity, a more controlled approach utilizing organometallic intermediates has been developed. This strategy involves the formation of a 2-metallo-oxazole species, which can then undergo a clean acylation reaction. The use of a Grignard reagent (an organomagnesium compound) at the C2 position of the oxazole ring provides a nucleophilic species that can react with a suitable acylating agent.

A particularly effective method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[3][4][5] Weinreb amides (N-methoxy-N-methylamides) are excellent acylating agents that react with strong nucleophiles like Grignard reagents to form a stable tetrahedral intermediate. This intermediate prevents the over-addition that is commonly observed with more reactive acylating agents like acyl chlorides, which would lead to the formation of a tertiary alcohol.[2][6][7][8]

The overall synthetic strategy is depicted in the workflow below:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Preparation of Cyclopentanecarbonyl Chloride

Cyclopentanecarbonyl chloride is a key precursor that can be readily prepared from cyclopentanecarboxylic acid.

Reaction:

Caption: Synthesis of cyclopentanecarbonyl chloride.

Step-by-Step Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanecarboxylic acid (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the flask at room temperature.[9][10][11]

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

-

After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude cyclopentanecarbonyl chloride can be purified by fractional distillation.[12]

| Parameter | Value |

| Boiling Point | 161-162 °C |

| Density | 1.091 g/mL at 25 °C |

| Purity | >98% |

Table 1: Physical properties of cyclopentanecarbonyl chloride.[12][13]

Preparation of N-methoxy-N-methylcyclopentanecarboxamide (Weinreb Amide)

The Weinreb amide can be synthesized from either cyclopentanecarboxylic acid directly or from the corresponding acyl chloride.

Reaction from Acyl Chloride:

Caption: Synthesis of cyclopentane Weinreb amide from the acyl chloride.

Step-by-Step Protocol:

-

In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a base, such as triethylamine (2.1 eq) or pyridine, to the solution.[14]

-

Add a solution of cyclopentanecarbonyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb amide, which can be purified by column chromatography.

| Reagent | Molar Equivalent |

| Cyclopentanecarbonyl Chloride | 1.0 |

| N,O-Dimethylhydroxylamine HCl | 1.0 |

| Triethylamine | 2.1 |

Table 2: Reagent stoichiometry for Weinreb amide synthesis.

Synthesis of this compound

This is the core transformation, coupling the 2-magnesiated oxazole with the cyclopentane Weinreb amide.

Reaction:

Caption: Core acylation reaction.

Step-by-Step Protocol:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add oxazole (1.25 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -15 °C.

-

Slowly add isopropylmagnesium chloride (i-PrMgCl) (1.25 eq, typically a 2 M solution in THF) dropwise to the oxazole solution. Stir the mixture at this temperature for 1 hour to ensure complete formation of the Grignard reagent.[3]

-

In a separate flask, dissolve the cyclopentane Weinreb amide (1.0 eq) in anhydrous THF.

-

Add the solution of the Weinreb amide to the 2-magnesiated oxazole solution at -15 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[3]

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield this compound.

| Reactant | Molar Equivalent | Temperature |

| Oxazole | 1.25 | -15 °C |

| i-PrMgCl | 1.25 | -15 °C |

| Cyclopentane Weinreb Amide | 1.0 | -15 °C to RT |

Table 3: Reaction conditions for the synthesis of this compound.

Mechanistic Insights

The success of this synthetic route hinges on the controlled reactivity of the organometallic species and the choice of the acylating agent.

Caption: Mechanistic pathway for the synthesis of this compound.

The deprotonation of oxazole at the C2 position by isopropylmagnesium chloride is a straightforward acid-base reaction, yielding the 2-oxazolylmagnesium chloride.[3] This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This addition forms a stable five-membered cyclic tetrahedral intermediate, which is chelated by the magnesium ion.[2] This intermediate is stable at room temperature and does not collapse to the ketone until an aqueous workup is performed. This stability is crucial as it prevents a second addition of the Grignard reagent to the newly formed ketone, thus avoiding the formation of the corresponding tertiary alcohol.

Conclusion

The synthesis of this compound can be efficiently and reliably achieved through a multi-step sequence that circumvents the challenges of direct C2 acylation of the oxazole ring. The formation of a 2-oxazolyl Grignard reagent followed by its reaction with a cyclopentane Weinreb amide provides a high-yielding and clean transformation. This in-depth guide has provided the necessary theoretical background and practical, step-by-step protocols to empower researchers in the successful synthesis of this valuable chemical entity. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of 2-acyl oxazoles, making this a valuable addition to the synthetic chemist's toolkit.

References

-

Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Oriental Journal of Chemistry. [Link]

-

Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5828-5831. [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

-

A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. (2025). ResearchGate. [Link]

-

Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

- Preparation of 2-substituted-2-oxazolines with organic zinc salt catalysts. (n.d.).

-

Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. [Link]

- A kind of preparation method of cyclopropanecarbonyl chloride. (n.d.).

-

-

Procedure. (n.d.). Organic Syntheses. [Link]

-

-

Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. [Link]

-

Cyclopentanone, 2-tert-pentyl. (n.d.). Organic Syntheses. [Link]

-

Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. [Link]

-

Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). ACS Publications. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

-

SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. (n.d.). Rasayan Journal of Chemistry. [Link]

-

Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.). OrgoSolver. [Link]

-

Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. [Link]

-

-

Procedure. (n.d.). Organic Syntheses. [Link]

-

-

Describe the differences between Grignard reagents and organolithium reagents. (n.d.). TutorChase. [Link]

-

Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. (n.d.). MDPI. [Link]

-

20.4: Acid Halide Chemistry. (2019). Chemistry LibreTexts. [Link]

-

Acyl chlorides reaction with grignard. (2025). Chemistry Stack Exchange. [Link]

-

Grignard Reagents, Organolithium Compounds, and Gilman Reagents. (n.d.). OrgoSolver. [Link]

-

New Methods for the Synthesis of Organozinc and Organocopper Reagents. (n.d.). Elektronische Hochschulschriften der LMU München. [Link]

- Preparation method of magnesium chloride (2,2,6,6-tetramethyl piperidine) lithium salt. (n.d.).

-

Using any necessary reagents, show how you would accomplish the f... (n.d.). Study Prep in Pearson+. [Link]

-

Organolithium vs Grignard Reagents. (2020). YouTube. [Link]

- Process for the preparation of oxalyl chloride. (n.d.).

- Process for the production of oxalyl chloride. (n.d.).

-

Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

-

SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

- The method for preparing o-chlorobenzyl magnesium chloride class compound. (n.d.).

-

Conversion of carboxylic acids into acid chlorides with SOCl2. (n.d.). Master Organic Chemistry. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. nbinno.com [nbinno.com]

- 13. Cyclopentanecarbonyl chloride 98 4524-93-0 [sigmaaldrich.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

2-Cyclopentanoyloxazole: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide is intended for informational purposes for research, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

Introduction

2-Cyclopentanoyloxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted at the second position with a cyclopentanoyl group. The oxazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its role as a bioisostere for amide and ester groups.[1] The cyclopentanoyl substituent imparts specific steric and lipophilic characteristics to the molecule, which can be strategically utilized in the design of novel therapeutic agents to enhance binding affinity and pharmacokinetic profiles. This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, with insights into its applications in drug discovery.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthetic and medicinal chemistry. These properties dictate its behavior in various solvents and reaction conditions, and influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H11NO2 | [2] |

| IUPAC Name | cyclopentyl(1,3-oxazol-2-yl)methanone | [2] |

| CAS Number | 898758-86-6 | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Topological Polar Surface Area | 43.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Methodologies

The synthesis of 2-acyl oxazoles like this compound can be achieved through several established routes. A prominent method is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[3][4] This reaction is typically catalyzed by a cyclodehydrating agent.[3]

Conceptual Synthetic Workflow

A practical synthetic approach to this compound involves the reaction of an activated cyclopentanecarboxylic acid derivative with an appropriate amino ketone, followed by cyclodehydration.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a two-step process involving amide formation and subsequent cyclodehydration.

Materials:

-

Cyclopentanecarbonyl chloride

-

2-Aminoacetaldehyde dimethyl acetal

-

Triethylamine

-

Dichloromethane (DCM)

-

Polyphosphoric acid (PPA) or Sulfuric Acid[5]

-

Sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Step 1: Synthesis of N-(2,2-dimethoxyethyl)cyclopentanecarboxamide

-

In a round-bottom flask, dissolve 2-aminoacetaldehyde dimethyl acetal and triethylamine in DCM.

-

Cool the mixture in an ice bath.

-

Slowly add cyclopentanecarbonyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Synthesis of this compound

-

Add the crude N-(2,2-dimethoxyethyl)cyclopentanecarboxamide to polyphosphoric acid.

-

Heat the mixture with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (ethyl acetate/hexane) to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient nature of the C2-position of the oxazole ring and the electrophilic carbonyl group.

Reactivity of the Oxazole Ring

The oxazole ring is generally susceptible to electrophilic attack, although it is less reactive than thiazoles.[6] Electrophilic substitution, if it occurs, is expected at the C4 or C5 positions.[5] However, the electron-withdrawing acyl group at C2 deactivates the ring towards electrophilic substitution.[5] Nucleophilic attack on the oxazole ring is generally difficult and can lead to ring cleavage.[5] The nitrogen atom at position 3 imparts weak basicity to the molecule.[6]

Reactivity of the Cyclopentanoyl Group

The carbonyl group of the cyclopentanoyl moiety is a key site for chemical transformations. It can undergo nucleophilic addition reactions with various reagents. For example, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols. The α-protons on the cyclopentyl ring can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

Caption: Reactivity map of this compound.

Applications in Drug Development

The oxazole scaffold is a versatile building block in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The cyclopentyl group in this compound can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. This moiety can also provide a conformational constraint that can be beneficial for fitting into specific hydrophobic pockets of target proteins.[7] For instance, cyclopentane rings have been incorporated into drug candidates to improve metabolic stability and to direct key pharmacophore groups.[7]

The structural motif of a cyclopentyl group attached to a heterocyclic ring is found in various pharmacologically active agents. For example, some COX-2 inhibitors feature a cyclopentene core.[8] The combination of the oxazole ring and the cyclopentyl group in this compound presents opportunities for the development of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][11]

-

Handling: Work in a well-ventilated fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

References

-

Robinson–Gabriel synthesis. In: Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

Wuitschik, G. et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

Robinson-Gabriel Synthesis. SynArchive. [Link]

-

Oxazole. In: Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

A Comprehensive Review on Biological Activities of Oxazole Derivatives. PubMed Central. [Link]

-

Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. PubMed. [Link]

-

MSDS of Oxazole. Capot Chemical. [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H11NO2 | CID 24723608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. Oxazole - Wikipedia [en.wikipedia.org]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. capotchem.com [capotchem.com]

Spectroscopic data for 2-Cyclopentanoyloxazole

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyclopentanoyloxazole

Abstract

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal reasoning behind experimental design and the logic of spectral interpretation. Aimed at researchers and professionals in drug development, this whitepaper establishes a self-validating framework for the analysis of novel heterocyclic ketones, using this compound as a primary exemplar. While specific experimental data for this compound is not publicly cataloged, this guide synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its characteristic spectral features.

Introduction: The Analytical Imperative for Heterocyclic Ketones

This compound (C₉H₁₁NO₂) is a heterocyclic compound featuring an oxazole ring linked to a cyclopentyl ketone moiety.[1] Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[2][3][4] The precise characterization of such molecules is a prerequisite for any further investigation, ensuring structural integrity, purity, and batch-to-batch consistency.

Spectroscopic analysis provides the non-destructive, detailed molecular fingerprint required for unambiguous structural confirmation. This guide outlines the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to fully characterize this compound. The narrative emphasizes not just the data we expect to see, but why we expect to see it, and how each piece of information is cross-validated by other techniques.

The overall analytical workflow is designed to be systematic, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the precise mapping of the molecule's atomic connectivity.

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Foundational Measurement

Mass spectrometry serves as the initial and most crucial step, providing the molecular weight and elemental formula. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing initial fragmentation and preserving the molecular ion.

Predicted High-Resolution Mass Spectrometry Data

| Parameter | Predicted Value | Rationale |

| Molecular Formula | C₉H₁₁NO₂ | Based on the known structure.[1] |

| Exact Mass | 165.0790 u | Calculated for C₉H₁₁NO₂. |

| [M+H]⁺ Ion (ESI) | 166.0863 m/z | The exact mass plus the mass of a proton. |

Protocol 1: High-Resolution LC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like acetonitrile or methanol.

-

Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to facilitate protonation) to ensure separation from any impurities.

-

Mass Spectrometry (MS): Analyze the eluent using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive ESI mode.[5]

-

Data Acquisition: Acquire full scan MS data from m/z 50-500. Simultaneously, acquire tandem MS (MS/MS) data using collision-induced dissociation (CID) to induce fragmentation.

-

Analysis: Determine the accurate mass of the parent ion and use software to predict the elemental formula. Analyze the MS/MS fragmentation pattern to corroborate the proposed structure.

Expertise & Causality: Interpreting the Fragmentation

The fragmentation pattern in MS/MS is dictated by the molecule's structure. For this compound, the primary fragmentation pathways are predictable and driven by the stability of the resulting ions.[6][7] The most common cleavage for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[8]

-

Alpha-Cleavage: The bond between the carbonyl carbon and the cyclopentyl ring is likely to break. This would result in the loss of the cyclopentyl group as a radical (•C₅H₉) and the formation of a stable acylium ion.

-

Oxazole Ring Fragmentation: Cleavage can also occur within the oxazole ring, though this is often less favorable.

Caption: Predicted primary fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally effective for identifying carbonyl (C=O) groups, which exhibit a strong, characteristic absorption band.[9] The position of this band provides clues about the electronic environment of the carbonyl.[10]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a solid sample, grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) to form a fine powder. Press the powder into a thin, transparent pellet. For a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl).

-

Background Scan: Perform a background scan of the empty sample compartment (or the KBr pellet/salt plate) to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and correlate them with specific bond vibrations.[11]

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Insights |

| ~3120 | =C-H Stretch (Oxazole) | Medium | Aromatic/heterocyclic C-H stretches appear just above 3000 cm⁻¹. |

| 2850-2960 | C-H Stretch (Cyclopentyl) | Strong | Characteristic of sp³-hybridized C-H bonds in the alkyl group.[12][13] |

| ~1715 | C=O Stretch (Ketone) | Strong | The strong dipole of the carbonyl bond leads to a very intense peak.[9][14] The position is typical for a saturated ketone. Conjugation with a ring would lower this value. |

| ~1650 | C=N Stretch (Oxazole) | Medium | Characteristic stretching frequency for the imine-like bond within the oxazole ring. |

| ~1580 | C=C Stretch (Oxazole) | Medium | Corresponds to the double bond character within the heterocyclic ring. |

| 1000-1200 | C-O Stretch | Strong | Often complex, but a strong band is expected for the C-O-C ether linkage in the oxazole ring. |

The absence of a broad absorption around 3300 cm⁻¹ would confidently rule out the presence of O-H or N-H groups, further validating the structure.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment and connectivity of every proton (¹H) and carbon (¹³C) atom.[16][17]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. The key parameters are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

2D NMR (Optional but Recommended): Perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively assign proton and carbon signals and confirm connectivity.[17]

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Insights |

| ~8.1 | Singlet | 1H | H5 (Oxazole) | Protons on electron-deficient heterocyclic rings are significantly deshielded and appear far downfield. |

| ~7.6 | Singlet | 1H | H4 (Oxazole) | Also deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms. |

| ~3.5 | Multiplet | 1H | Hα (Cyclopentyl) | The proton alpha to the carbonyl group is deshielded by the electron-withdrawing effect of the C=O bond. |

| 1.6-2.0 | Multiplet | 8H | Hβ, Hγ (Cyclopentyl) | The remaining methylene protons of the cyclopentyl ring will appear in the standard aliphatic region. Their signals will overlap. |

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale & Insights |

| ~200 | C=O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear far downfield.[18] |

| ~161 | C2 (Oxazole) | The carbon atom bonded to two heteroatoms (O and N) is significantly deshielded. |

| ~143 | C5 (Oxazole) | Aromatic/heterocyclic carbons appear in this region.[19] |

| ~130 | C4 (Oxazole) | The second sp² carbon of the oxazole ring. |

| ~45 | Cα (Cyclopentyl) | The carbon alpha to the carbonyl is slightly deshielded compared to other aliphatic carbons. |

| ~26-30 | Cβ, Cγ (Cyclopentyl) | Standard chemical shift range for sp³ carbons in a cycloalkane.[20] |

The combination of ¹H and ¹³C NMR provides a complete and self-validating map of the molecule. For instance, an HSQC experiment would show a direct correlation between the proton at ~3.5 ppm and the carbon at ~45 ppm, confirming the assignment of the alpha-methine group.

Conclusion

The spectroscopic characterization of this compound is a logical, multi-step process. High-resolution mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence of key functional groups—most notably the ketone carbonyl—and a suite of NMR experiments provides an unambiguous map of atomic connectivity. By integrating these techniques, researchers can achieve full and confident structural elucidation, a critical foundation for any subsequent work in drug discovery and development.

References

- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.

-

Lin, S., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

- Ahmed, B., et al. (2014).

- Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). YouTube.

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

- Carbonyl-compounds - IR - spectroscopy. Charles University.

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

-

IR: carbonyl compounds. University of Calgary. Available at: [Link]

- Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.

-

ResearchGate. (2017). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Available at: [Link]

- Wiley. (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy.

-

Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

- Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.

-

ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available at: [Link]

- The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.

-

ResearchGate. (n.d.). 13c n.m.r. data in CDC13 solution. Available at: [Link]

-

PubChem. (n.d.). This compound. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted). Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (n.d.). Recent advances in the synthesis of 2-cyclopentenones. Available at: [Link]

- 13-C NMR Chemical Shift Table.pdf.

- Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.

- PubMed. (2018).

-

ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. Available at: [Link]

-

Chem Help ASAP. (2023). interpretation of two sample infrared spectra. YouTube. Available at: [Link]

- ScienceDirect. (2021).

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

-

MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis... Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Available at: [Link]

- The Royal Society of Chemistry. (2013).

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser... Available at: [Link]

-

NIST WebBook. (n.d.). Cyclopentanol. Available at: [Link]

- PubMed. (n.d.).

-

ResearchGate. (n.d.). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Available at: [Link]

- PubMed. (n.d.).

Sources

- 1. This compound | C9H11NO2 | CID 24723608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. content.e-bookshelf.de [content.e-bookshelf.de]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.pg.edu.pl [chem.pg.edu.pl]

- 15. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. emerypharma.com [emerypharma.com]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

2-Cyclopentanoyloxazole CAS number 898758-86-6

An In-depth Technical Guide to 2-Cyclopentanoyloxazole (CAS Number 898758-86-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 898758-86-6), a heterocyclic compound featuring an oxazole ring acylated with a cyclopentyl moiety. While specific research on this molecule is not extensively published, this document extrapolates from established principles of oxazole chemistry and the significance of cyclopentane groups in medicinal chemistry to present its physicochemical properties, potential synthetic routes, predicted reactivity, and prospective applications in drug discovery. Detailed, step-by-step synthetic protocols are proposed, supported by mechanistic insights and diagrams to provide a robust framework for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction and Physicochemical Properties

This compound is a molecule of interest due to the convergence of two important chemical scaffolds: the oxazole ring, a versatile heterocycle found in numerous natural products and pharmaceuticals, and the cyclopentane ring, a common motif in drug design that can serve as a hydrophobic anchor or a bioisostere.[1] The combination of an electron-deficient oxazole core with a flexible, lipophilic cyclopentyl ketone substituent suggests potential for unique chemical reactivity and biological activity.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 898758-86-6 | [2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₂ | [2][4] |

| IUPAC Name | cyclopentyl(1,3-oxazol-2-yl)methanone | [2] |

| Molecular Weight | 165.19 g/mol | [2] |

| XLogP3 | 1.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

The structure, characterized by the ketone linkage between the cyclopentane and oxazole rings, presents several sites for potential chemical modification, offering a platform for the development of compound libraries for screening.

Synthesis of this compound: Proposed Methodologies

The synthesis of 2-acyl oxazoles has historically presented challenges, with direct acylation of 2-lithio-oxazoles often leading to ring-opened products.[6][7] However, modern organometallic techniques have provided more reliable pathways. Below are two proposed, robust methods for the synthesis of this compound.

Methodology 1: Grignard-Weinreb Synthesis (Recommended)

This approach is considered the most efficient and high-yielding method for preparing 2-acyl oxazoles.[6][7] It involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a cyclopentyl Weinreb amide. The stability of the tetrahedral intermediate formed with the Weinreb amide prevents over-addition and side reactions, leading to a clean product.[6]

Caption: Proposed Grignard-Weinreb synthesis of this compound.

Step-by-Step Protocol:

-

Preparation of the Grignard Reagent:

-

To a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.14 M), add isopropylmagnesium chloride (1.1 eq, 2M solution in THF) dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[6]

-

Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes to ensure complete metalation.[7]

-

-

Acylation with Weinreb Amide:

-

In a separate flask, prepare a solution of N-methoxy-N-methylcyclopentanecarboxamide (1.2 eq) in anhydrous THF.

-

Cool the freshly prepared oxazole Grignard reagent solution to 0 °C.

-

Add the Weinreb amide solution dropwise to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[7]

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

-

Methodology 2: Robinson-Gabriel Cyclodehydration

A classic method for oxazole synthesis, the Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.[8] For the target molecule, this would require the synthesis of N-(2-cyclopentyl-2-oxoethyl)formamide.

Caption: Robinson-Gabriel synthesis pathway for this compound.

Step-by-Step Protocol:

-

Synthesis of the Precursor (N-(2-cyclopentyl-2-oxoethyl)formamide):

-

This precursor can be synthesized from 2-amino-1-cyclopentylethanone, which is then formylated. The synthesis of this aminoketone is a multi-step process and represents a significant drawback of this method compared to the Grignard-Weinreb approach.

-

-

Cyclodehydration:

-

Dissolve the α-acylamino ketone precursor in a suitable solvent.

-

Add a strong dehydrating agent such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA).[8]

-

Heat the reaction mixture to promote cyclization and dehydration. The reaction temperature and time will depend on the chosen dehydrating agent.

-

After completion, carefully quench the reaction mixture (e.g., by pouring onto ice) and neutralize.

-

Extract the product with an organic solvent, dry, and purify via column chromatography.

-

Chemical Reactivity and Potential Functionalization

The chemical reactivity of this compound is dictated by its two main functional groups: the oxazole ring and the ketone.

-

Oxazole Ring Reactivity:

-

Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus resistant to electrophilic substitution unless activated by electron-donating groups. If substitution occurs, it is predicted to be at the C5 position.[9]

-

Nucleophilic Substitution: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. However, such attacks can often lead to ring cleavage rather than simple substitution.[8] Halogenation at C2, if achievable, could provide a handle for further cross-coupling reactions.[8]

-

Diels-Alder Reaction: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to complex, fused ring systems.[8]

-

-

Ketone Group Reactivity:

-

The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol, reductive amination, or conversion to an oxime. This provides a key site for modifying the molecule's properties, for instance, to improve solubility or introduce new pharmacophoric elements.

-

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, its structural components are present in many biologically active molecules. This allows for informed hypotheses about its potential therapeutic applications.

As a Bioisostere for Carboxylic Acids

The cyclopentane moiety is a recognized feature in drug design.[1] More specifically, structures containing a cyclopentyl group attached to a carbonyl, like cyclopentanones, have been explored as bioisosteres for the carboxylic acid functional group.[10] This is relevant in the design of antagonists for targets like the thromboxane A2 receptor.[10] The oxazole ring can further modulate the electronic properties and binding interactions of the molecule.

Anti-inflammatory and Analgesic Potential

Oxazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory properties.[11][12] Some oxazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[13][14][15] The cyclopentane ring is also a core feature of prostaglandins, the natural substrates for COX enzymes.[15] This structural analogy suggests that this compound could be investigated as a potential COX inhibitor.

Caption: Hypothesized mechanism of action via COX enzyme inhibition.

Sodium Channel Modulation

Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[16] The cyclopentyl group in this compound could potentially interact with similar binding pockets, making it a candidate for investigation in the field of analgesics.

Conclusion

This compound (CAS 898758-86-6) is a structurally interesting molecule that, while not extensively studied, holds potential for applications in medicinal chemistry and materials science. This guide provides a robust theoretical framework for its synthesis, based on modern and reliable chemical methods like the Grignard-Weinreb reaction. By drawing parallels with structurally related compounds, we have hypothesized potential biological activities, particularly in the areas of anti-inflammatory and analgesic drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the potential of this and other novel oxazole derivatives.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (URL: [Link])

-

Fischer oxazole synthesis. Wikipedia. (URL: [Link])

-

A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. Organic Letters - ACS Publications. (URL: [Link])

-

Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. (URL: [Link])

-

This compound | C9H11NO2 | CID 24723608. PubChem. (URL: [Link])

-

Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. (URL: [Link])

-

CAS NO. 898758-86-6 | this compound. Arctom. (URL: [Link])

-

Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. (URL: [Link])

-

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. (URL: [Link])

-

Reactions between Weinreb Amides and 2-Magnesiated Oxazoles. American Chemical Society. (URL: [Link])

- Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: not available)

- Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

Synthesis of 2-oxazolines. Organic Chemistry Portal. (URL: [Link])

-

Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. PubMed. (URL: [Link])

-

Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PMC - NIH. (URL: [Link])

-

Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility. (URL: [Link])

-

Simple Synthesis of 2-Cyclopentenones. ChemistryViews. (URL: [Link])

-

Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries. PubMed. (URL: [Link])

-

Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. NIH. (URL: [Link])

- One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 c

-

Mechanism of action of anti-inflammatory drugs. PubMed. (URL: [Link])

-

Cyclopentane synthesis. Organic Chemistry Portal. (URL: [Link])

-

Cyclopentyl 2-hydroxybutanoate | C9H16O3 | CID 141154739. PubChem - NIH. (URL: [Link])

-

Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. PMC - PubMed Central. (URL: [Link])

-

Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2). Cheméo. (URL: [Link])

-

Chemical Properties of Cyclopentane, (2-methylpropyl)- (CAS 3788-32-7). Cheméo. (URL: [Link])

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. This compound | C9H11NO2 | CID 24723608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arctomsci.com [arctomsci.com]

- 4. echemi.com [echemi.com]

- 5. CAS Number List - 8 - Page 580 - Chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 13. Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Cyclopentyl(1,3-oxazol-2-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of cyclopentyl(1,3-oxazol-2-yl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The 1,3-oxazole core is a well-established pharmacophore present in numerous biologically active compounds, and the incorporation of a cyclopentyl moiety offers an intriguing bioisosteric replacement for commonly employed phenyl groups, potentially enhancing pharmacokinetic and pharmacodynamic properties. This document details a robust synthetic methodology for the preparation of this target compound, provides a thorough analysis of its expected spectroscopic characteristics, and explores its prospective applications in the development of novel therapeutic agents. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Rationale for Cyclopentyl(1,3-oxazol-2-yl)methanone in Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This privileged scaffold is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The oxazole nucleus can engage in various non-covalent interactions with biological targets such as enzymes and receptors, making it a versatile building block in medicinal chemistry.[3][4]

The strategic incorporation of a cyclopentyl group in place of a more traditional aryl substituent, such as a phenyl ring, is a key design element of the title compound. This substitution is rooted in the principles of bioisosterism, where the replacement of a functional group with another that retains similar chemical and physical properties can lead to improved drug-like characteristics.[5] While phenyl rings are ubiquitous in drug molecules, they can be susceptible to metabolic oxidation.[5] Saturated carbocycles like cyclopentyl groups can offer increased metabolic stability and solubility while maintaining a similar spatial orientation for key binding interactions.[4][5] Therefore, cyclopentyl(1,3-oxazol-2-yl)methanone represents a compelling target for the exploration of novel chemical space and the development of next-generation therapeutics.

Synthetic Strategy: A Robust Protocol for the Preparation of Cyclopentyl(1,3-oxazol-2-yl)methanone

The synthesis of 2-acyl oxazoles has historically presented challenges due to the reactivity of the oxazole ring.[6] Direct acylation of 2-lithiooxazoles often leads to ring-opening. A more reliable and high-yielding approach involves the use of a Grignard reagent derived from oxazole, which then reacts with a suitable acylating agent. The following protocol is a self-validating system designed for the efficient and clean synthesis of the target compound.

Overall Synthetic Scheme

The proposed synthesis involves a two-step process, beginning with the formation of a 2-magnesiated oxazole, followed by its reaction with a cyclopentanecarbonyl derivative.

Caption: Synthetic route to cyclopentyl(1,3-oxazol-2-yl)methanone.

Detailed Experimental Protocol

Materials and Reagents:

-

1,3-Oxazole

-

Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)

-

Cyclopentanecarbonyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Instrumentation:

-

Schlenk line or inert atmosphere glovebox

-

Magnetic stirrer with stirring bar

-

Thermometer

-

Addition funnel

-

Rotary evaporator

-

NMR Spectrometer

-

Mass Spectrometer

-

FT-IR Spectrometer

Step-by-Step Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

-

Formation of the Grignard Reagent: Anhydrous THF is added to the flask, followed by the dropwise addition of a solution of isopropylmagnesium chloride in THF at -10 °C.

-

Formation of 2-Magnesiated Oxazole: 1,3-Oxazole is then added dropwise to the stirred solution of i-PrMgCl at a temperature maintained between -10 °C and 0 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the 2-magnesiated oxazole.

-

Acylation Reaction: A solution of cyclopentanecarbonyl chloride in anhydrous THF is added dropwise to the reaction mixture at -10 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure cyclopentyl(1,3-oxazol-2-yl)methanone.

Spectroscopic Characterization

The structural elucidation of the synthesized cyclopentyl(1,3-oxazol-2-yl)methanone will be confirmed through a combination of spectroscopic techniques. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring and the oxazole ring. The protons on the oxazole ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methine proton of the cyclopentyl group adjacent to the carbonyl will be deshielded and is expected to appear as a multiplet. The remaining methylene protons of the cyclopentyl ring will likely appear as complex multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon is expected to have a chemical shift in the range of δ 180-195 ppm. The carbons of the oxazole ring will appear in the aromatic region, with the C2 carbon being the most downfield. The carbons of the cyclopentyl ring will appear in the aliphatic region.

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Oxazole H-4 | 7.2-7.4 | 125-130 |

| Oxazole H-5 | 7.8-8.0 | 140-145 |

| Cyclopentyl CH (α to C=O) | 3.0-3.5 (multiplet) | 45-55 |

| Cyclopentyl CH₂ | 1.5-2.0 (multiplets) | 25-35 |

| Carbonyl C=O | - | 185-195 |

| Oxazole C-2 | - | 155-165 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of cyclopentyl(1,3-oxazol-2-yl)methanone. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the cyclopentyl ring, leading to a fragment corresponding to the cyclopentyl cation and another corresponding to the oxazol-2-ylcarbonyl cation. Further fragmentation of the oxazole ring may also be observed.[2][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the range of 1500-1650 cm⁻¹. The C-O-C stretching of the oxazole ring will likely be observed around 1050-1150 cm⁻¹.

Potential Applications in Drug Discovery

The unique structural features of cyclopentyl(1,3-oxazol-2-yl)methanone make it a promising scaffold for the development of novel therapeutic agents across various disease areas.

As a Bioisostere in Lead Optimization

As previously discussed, the cyclopentyl group can serve as a metabolically more stable bioisostere for a phenyl ring.[4][5] In drug discovery programs where a phenyl-heterocycle motif is part of a lead compound, replacing the phenyl group with a cyclopentyl moiety could lead to improved pharmacokinetic properties, such as reduced metabolic clearance and enhanced oral bioavailability.

Exploration of Diverse Biological Activities

The oxazole core is associated with a wide range of pharmacological activities.[1][2][3] Therefore, cyclopentyl(1,3-oxazol-2-yl)methanone and its derivatives could be screened for various biological targets, including but not limited to:

-

Anti-inflammatory agents: Targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

-

Anticancer agents: Investigating inhibitory activity against kinases, proteases, or other targets involved in cancer cell proliferation and survival.[4]

-

Antimicrobial agents: Screening against a panel of pathogenic bacteria and fungi.

The following diagram illustrates the potential workflow for evaluating the biological activity of this novel compound.

Caption: Workflow for biological evaluation.

Conclusion

Cyclopentyl(1,3-oxazol-2-yl)methanone is a strategically designed molecule that combines the pharmacologically significant 1,3-oxazole nucleus with a cyclopentyl group, a promising bioisosteric replacement for aryl moieties. This technical guide has provided a detailed and robust synthetic protocol, a comprehensive analysis of its expected spectroscopic characteristics, and a forward-looking perspective on its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists, empowering them to synthesize, characterize, and explore the therapeutic potential of this novel chemical entity. The continued investigation of such rationally designed compounds is crucial for the advancement of medicinal chemistry and the development of innovative treatments for a wide range of diseases.

References

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

-

RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

-

ResearchGate. Oxazole-Based Compounds As Anticancer Agents | Request PDF. [Link]

-

Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

-

Domainex. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. [Link]

-

ACS Publications. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. [Link]

-

Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

-

ResearchGate. Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF. [Link]

-

RSC Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

ResearchGate. (PDF) Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. [Link]

-

SciSpace. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie. [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

-

ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

-

SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

-

NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

-

Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. [Link]

-

NIH. Cyclopentanone | C5H8O | CID 8452 - PubChem. [Link]

-

The Royal Society of Chemistry. A new consecutive three-component oxazole synthesis by an amidation-coupling- cycloisomerization (ACCI) sequence. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

-

PubMed. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. [Link]

-

Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

-

MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

NIH. Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. [Link]

-

OSTI.GOV. Core spectroscopy of oxazole. [Link]

-

ResearchGate. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

-

NIH. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

-

HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

Sciencemadness Discussion Board. grignard reagent to o-Chlorophenyl cyclopentyl ketone. [Link]

-

ResearchGate. Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. [Link]

-

ResearchGate. Synthesis, Spectroscopic Characterization and Pharmacological studies on Novel Sulfamethaxazole based azo dyes. [Link]

-

Wikipedia. Oxazole. [Link]

-

ICAIIT 2025 Conference. Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. [Link]

-

Filo. Question iii Given the reaction sequence: Pentagon with Cl Cl --(Mg/Et2... [Link]

Sources

- 1. Synthesis of spirocyclic oxazole derivatives from 2-arylidene cycloalkanones and α-halohydroxamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 7. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie | 45 Citations [scispace.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 2-Cyclopentanoyloxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of distinct chemical scaffolds is a cornerstone of rational drug design. The amalgamation of a rigid, lipophilic carbocycle with a versatile, polar heterocycle can unlock novel chemical space and lead to compounds with desirable pharmacokinetic and pharmacodynamic profiles. This guide focuses on 2-Cyclopentanoyloxazole, a molecule that, while not extensively documented in current literature, represents a fascinating intersection of the well-established chemistries of the cyclopentyl moiety and the oxazole ring system. As such, it serves as a valuable case study for predicting the properties and potential of novel chemical entities. This document will provide a comprehensive overview of its fundamental characteristics, plausible synthetic routes, predicted chemical behavior, and potential applications in drug discovery, all grounded in established chemical principles and supported by authoritative literature on analogous structures.

Section 1: Core Molecular Attributes of this compound

A foundational understanding of a molecule begins with its basic quantitative and qualitative descriptors.

Molecular Formula and Weight

-

Molecular Formula: C₉H₁₁NO₂

-

Molecular Weight: 165.19 g/mol

These fundamental properties are crucial for a range of applications, from reaction stoichiometry to analytical characterization.

Structural and Physicochemical Data

The table below summarizes the key computed physicochemical properties of this compound, which are instrumental in predicting its behavior in various experimental settings.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₁NO₂ | Defines the elemental composition. |

| Molecular Weight | 165.19 g/mol | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |

| IUPAC Name | cyclopentyl(1,3-oxazol-2-yl)methanone | Provides an unambiguous chemical identifier. |

| CAS Number | 898758-86-6 | A unique identifier for chemical substance registration. |

| Topological Polar Surface Area | 43.1 Ų | A key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| XLogP3 | 1.9 | An indicator of lipophilicity, which affects solubility, permeability, and plasma protein binding. |

| Hydrogen Bond Donors | 0 | Influences solubility and binding interactions. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can accept hydrogen bonds, impacting solubility and target binding. |

Section 2: The Chemistry of this compound: A Synthesis of Scaffolds

The chemical personality of this compound is a direct reflection of its constituent parts: the cyclopentanoyl group and the oxazole ring. Understanding the intrinsic properties of each provides a strong basis for predicting the reactivity and potential applications of the combined molecule.

The Oxazole Moiety: A Versatile Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This structure imparts a unique set of chemical properties that have made it a privileged scaffold in medicinal chemistry.[1][3][4]

-

Electronic Nature and Reactivity: The oxazole ring is considered electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.[5] This influences its reactivity in several ways:

-

The proton at the C2 position is the most acidic, with a pKa of approximately 20, making this site susceptible to deprotonation by strong bases, which is a key step in the synthesis of 2-substituted oxazoles.[5]

-

The ring is generally deactivated towards electrophilic aromatic substitution, which typically requires harsh conditions.[5][6]

-

Nucleophilic attack is favored at the C2 position, especially if a good leaving group is present.[6][7]

-

The oxazole ring can also participate as a diene in [4+2] cycloaddition reactions, providing a pathway to synthesize pyridine and furan derivatives.[5]

-

The Cyclopentyl Group: A Modulator of Physicochemical Properties

The cyclopentyl group, a five-membered carbocycle, is frequently incorporated into drug candidates to modulate their physicochemical properties.[8] Its non-planar, puckered conformation allows it to serve as a rigid scaffold that can orient other functional groups in a specific three-dimensional arrangement.[8]

-

Role in Drug Design: The inclusion of a cyclopentyl or related carbocyclic moiety can:

-

Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

-

Improve Metabolic Stability: The carbocyclic ring is generally resistant to metabolic degradation compared to linear alkyl chains.

-

Provide a Scaffold for Substituents: The ring can be functionalized to optimize binding interactions with a biological target.

-

Serve as a Bioisostere: Cyclopentane can act as a bioisosteric replacement for other groups, such as a furanose ring in nucleoside analogs, to improve pharmacokinetic profiles.[8] The related cyclopentenone moiety is also a known pharmacophore in anticancer drug design.[9][10]

-

Section 3: Proposed Synthesis of this compound

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the synthesis of this compound.

Step 1: Preparation of Cyclopentanecarboxamide Weinreb Amide

-

Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine or pyridine.

-

Acylation: Slowly add cyclopentanecarbonyl chloride to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the pure Weinreb amide.